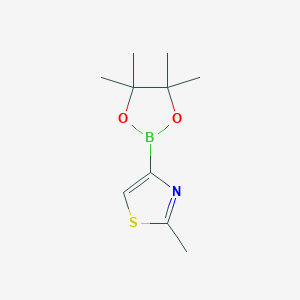
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one is a chemical compound with the molecular formula C12H21ClO. It is a chlorinated ketone that features a cyclohexyl ring substituted with four methyl groups. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one typically involves the chlorination of 1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production would also require stringent safety measures due to the hazardous nature of the chlorinating agents used.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the chlorine atom.
Reduction: 1-(3,3,5,5-tetramethylcyclohexyl)ethanol.
Oxidation: 2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethanoic acid.
Aplicaciones Científicas De Investigación
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving the modification of biological molecules or the synthesis of bioactive compounds.
Medicine: As a precursor in the synthesis of potential pharmaceutical agents.
Industry: In the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is converted to an alcohol, while in oxidation reactions, it is further oxidized to a carboxylic acid or other derivatives. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-1,3,5-trimethoxybenzene: A chlorinated aromatic compound with methoxy groups.
2-chloro-1,3,5-trimethylbenzene: A chlorinated aromatic compound with methyl groups.
2-chloro-1,3-dimethylimidazolinium chloride: A chlorinated imidazole derivative used in peptide synthesis
Uniqueness
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one is unique due to its cyclohexyl ring structure with four methyl groups, which imparts specific steric and electronic properties. This makes it distinct from other chlorinated compounds, which may have different ring structures or substituents.
Propiedades
Número CAS |
2411256-51-2 |
|---|---|
Fórmula molecular |
C12H21ClO |
Peso molecular |
216.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



